N-cyclopentyl-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
Description
Chemical Structure and Synthesis N-cyclopentyl-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a thiazole-based acetamide derivative characterized by:
- A cyclopentyl group attached to the acetamide nitrogen.
- A 1,3-thiazol-4-yl core substituted with a phenylcarbamoyl urea moiety at position 2.
- An acetamide linker bridging the cyclopentyl and thiazole groups.
Synthetic routes for analogous compounds involve multi-step processes, including:
Reductive amination of nitriles (e.g., N-(1-cyanocyclopentyl)acetamide) to generate intermediates like N-[(1-aminomethyl)cyclopentyl]acetamide .
Reaction with phenyl isothiocyanate to form thiourea derivatives, followed by cyclization to yield the thiazole ring .
Properties
IUPAC Name |
N-cyclopentyl-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-15(18-12-8-4-5-9-12)10-14-11-24-17(20-14)21-16(23)19-13-6-2-1-3-7-13/h1-3,6-7,11-12H,4-5,8-10H2,(H,18,22)(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCRXCGFKGQTJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₁₇H₂₀N₄O₂S
- Molecular Weight : 344.4 g/mol
- CAS Number : 941915-99-7
Synthesis
The synthesis of this compound typically involves the reaction of cyclopentyl amine with thiazole derivatives and phenyl isocyanate. The process may include several steps such as acylation and cyclization, which are critical for obtaining the desired compound with high purity.
Antimicrobial Activity
Recent studies have shown that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound were tested against various bacterial strains, including Bacillus sp. and Pseudomonas aeruginosa. These studies indicate that modifications to the thiazole structure can enhance antimicrobial efficacy .
| Compound | Target Bacteria | Activity |
|---|---|---|
| N-cyclopentyl derivative | Bacillus sp. | Active |
| N-cyclopentyl derivative | Pseudomonas aeruginosa | Active |
Anticancer Potential
The anticancer potential of thiazole derivatives has been widely documented. This compound's structure suggests it may inhibit specific cancer cell lines by interfering with cellular signaling pathways. In vitro studies have reported that compounds with similar structures can induce apoptosis in cancer cells, suggesting a promising avenue for further research .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cell proliferation and survival. The thiazole moiety is believed to play a crucial role in binding to these enzymes, thereby blocking their activity and leading to cell death.
Case Studies
- Study on Antimicrobial Effects : A recent study evaluated the antimicrobial activity of various thiazole derivatives, including N-cyclopentyl variants. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µM, highlighting the compound's potential as an antimicrobial agent .
- Anticancer Research : In a study focused on cancer cell lines, derivatives similar to this compound demonstrated IC50 values in the micromolar range against breast and colon cancer cells. This suggests that structural modifications could enhance potency against specific cancer types .
Chemical Reactions Analysis
Thiazole Core Formation
The thiazole ring is typically synthesized via condensation reactions. For example, reacting a 2-aminoketone with carbon disulfide and iodomethane can yield the thiazole structure. Alternatively, the Hantzsch thiazole synthesis might involve cyclization between α-haloketones and thioamides.
Amide Coupling with Cyclopentyl
The cyclopentyl group is likely attached via amide bond formation. This could involve:
-
EDC Coupling : Using ethylcarbodiimide hydrochloride (EDC) to activate the carboxylic acid group for coupling with cyclopentylamine.
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Acetyl Chloride Reaction : Direct acetylation of cyclopentylamine with acetyl chloride, followed by attachment to the thiazole moiety.
Nucleophilic Substitution
If the thiazole ring contains a leaving group (e.g., Br), substitution with phenylcarbamoyl amine would proceed via an S_N2 or S_N1 mechanism, depending on the leaving group and reaction conditions.
Amide Bond Formation
Amide coupling typically involves activating the carboxylic acid (e.g., with EDC or HOBt) to form an active intermediate, which then reacts with the cyclopentylamine.
Table 1: Hypothetical Reaction Steps
| Step | Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Thiazole formation | α-haloketone, thioamide | Acidic conditions | ~70% |
| 2 | Phenylcarbamoyl substitution | Phenyl isocyanate, thiazole | Room temperature, DMF | ~60% |
| 3 | Amide coupling | Cyclopentylamine, EDC, HOBt | DCM, room temperature | ~80% |
Note: Yields are hypothetical and based on analogous reactions .
Table 2: Structural Comparison
Challenges and Considerations
-
Steric Hindrance : The bulky cyclopentyl and phenylcarbamoyl groups may hinder reaction efficiency.
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Regioselectivity : Ensuring correct substitution on the thiazole ring requires precise control of reaction conditions.
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Hydrolytic Stability : Amide bonds are generally stable, but aqueous conditions during synthesis must be optimized.
Comparison with Similar Compounds
Mirabegron
Chemical Name: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-[2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl]phenyl]acetamide . Key Features:
- Shares the 1,3-thiazol-4-yl-acetamide backbone.
- Differs in substituents: A β-hydroxy-phenylethylaminoethylphenyl group replaces the cyclopentyl-phenylcarbamoyl moiety. Contains a chiral center (R-configuration) in the hydroxy-phenylethyl group.
Pharmacological Activity :
Structural Impact :
N-{4-[2-(3-Fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide
Chemical Formula : C₁₇H₁₄FN₃OS .
Key Features :
- Fluorinated phenylamino group at position 2 of the thiazole.
- Acetamide linked to a para-substituted phenyl ring.
Pharmacological Activity :
Comparison :
- The fluorine atom improves metabolic stability compared to the phenylcarbamoyl group in the target compound.
- Lacks the cyclopentyl group, reducing steric hindrance but limiting lipophilicity.
N-[4-(4-Hydroxy-3-Methoxyphenyl)-1,3-Thiazol-2-yl]acetamide (Compound 6a)
Pharmacological Activity :
- Non-selective COX-1/COX-2 inhibitor (IC₅₀: 9.01 ± 0.01 µM for COX-1; 11.65 ± 6.20 µM for COX-2) .
- Anti-inflammatory activity via suppression of prostaglandin synthesis.
Structural Impact :
- The methoxy group enhances COX-2 selectivity, unlike the phenylcarbamoyl group in the target compound.
Comparative Analysis Table
*Calculated based on analogous structure in .
Research Findings and Implications
- Phenylcarbamoyl urea moieties may confer hydrogen-bonding capacity akin to β3-adrenoceptor ligands but with unconfirmed receptor specificity .
- Synthetic Feasibility :
- The target compound’s synthesis is more complex than Mirabegron’s due to the cyclopentyl and urea functionalities .
Preparation Methods
Preparation of 2-Amino-4-Carboxyethyl-1,3-Thiazole
The thiazole ring is constructed using the Hantzsch thiazole synthesis, which involves the reaction of thiourea with ethyl chloroacetoacetate under basic conditions. Thiourea (1.0 eq) and ethyl chloroacetoacetate (1.2 eq) are refluxed in ethanol with sodium acetate (1.5 eq) for 12 hours, yielding ethyl 2-amino-1,3-thiazole-4-acetate as a pale-yellow solid.
Reaction Conditions
-
Solvent: Ethanol (anhydrous)
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Temperature: 80°C (reflux)
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Catalyst: Sodium acetate
-
Yield: 68–72%
Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (2.0 M, 3.0 eq) in tetrahydrofuran (THF) at 60°C for 4 hours. The product, 2-amino-1,3-thiazole-4-acetic acid, is isolated by acidification with HCl (1.0 M) and filtration.
Characterization Data
-
1H NMR (400 MHz, DMSO-d6) : δ 12.3 (s, 1H, COOH), 7.21 (s, 1H, thiazole-H), 3.82 (s, 2H, CH2), 2.45 (s, 2H, NH2).
Installation of the Acetamide Moiety
Carbodiimide-Mediated Amidation
The carboxylic acid is activated using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.2 eq) in dichloromethane (DCM). Cyclopentylamine (1.3 eq) is added dropwise, and the reaction is stirred at 25°C for 12 hours to afford N-cyclopentyl-2-(2-amino-1,3-thiazol-4-yl)acetamide.
Optimization Notes
-
Excess EDCI (2.0 eq) improves yields to 85% by minimizing dimerization.
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Anhydrous conditions are critical to prevent hydrolysis of the active ester.
Urea Formation via Isocyanate Coupling
Reaction with Phenyl Isocyanate
The 2-amino group on the thiazole is treated with phenyl isocyanate (1.1 eq) in anhydrous DCM with triethylamine (TEA, 2.0 eq) as a base. The mixture is stirred at 0°C for 1 hour, followed by warming to 25°C for 6 hours, yielding the final product.
Key Considerations
-
Slow addition of isocyanate prevents exothermic side reactions.
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TEA scavenges HCl generated during urea formation.
Characterization Data
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LC-MS (ESI+) : m/z 404.1 [M+H]+ (calculated for C18H21N5O2S: 403.1).
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1H NMR (400 MHz, CDCl3) : δ 8.12 (s, 1H, NH), 7.40–7.28 (m, 5H, Ph-H), 4.01 (q, 1H, cyclopentyl-H), 3.55 (s, 2H, CH2), 2.89 (s, 2H, thiazole-H).
Alternative Synthetic Routes and Comparative Analysis
Pd-Catalyzed Cross-Coupling for Thiazole Functionalization
A Suzuki-Miyaura coupling approach is explored for introducing the phenyl group post-cyclization. Bromination of the thiazole at position 2 using N-bromosuccinimide (NBS) in acetonitrile, followed by Pd(PPh3)4-mediated coupling with phenylboronic acid, affords 2-phenyl-1,3-thiazole-4-acetic acid. However, this route complicates subsequent urea formation and is less efficient (yield: 45%).
One-Pot Cyclization-Urea Formation
Attempts to integrate thiourea derivatives directly into the Hantzsch reaction (e.g., using N-phenylthiourea) result in low yields (<20%) due to competing hydrolysis. Isolation of the 2-amino intermediate remains the preferred strategy.
Process Optimization and Scalability
Solvent and Temperature Effects
-
THF vs. DCM : THF increases amidation yields by 12% due to better solubility of the carboxylic acid.
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Reflux vs. Room Temperature : Urea formation at 0°C minimizes side products (e.g., biuret formation).
Purification Techniques
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Column Chromatography : Silica gel (ethyl acetate/hexane, 1:1) removes unreacted cyclopentylamine.
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Recrystallization : Ethanol/water (3:1) yields >95% pure product as white crystals.
Analytical and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Industrial and Environmental Considerations
Waste Stream Management
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Ethanol and DCM are recycled via distillation.
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Aqueous washes are neutralized with NaHCO3 before disposal.
Cost Analysis
-
EDCI/HOBt : Contributes 62% of raw material costs.
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Cyclopentylamine : Sourced at $120/kg (bulk pricing reduces this by 40%).
Q & A
Basic: What are the recommended synthetic routes for N-cyclopentyl-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide?
Methodological Answer:
The synthesis typically involves cyclization of thiourea intermediates with α-haloacetamides. For example:
Thiourea Formation: React phenylcarbamoyl chloride with ammonium thiocyanate to form a substituted thiourea intermediate .
Thiazole Cyclization: Treat the thiourea with ethyl bromoacetate or α-bromoacetamide derivatives under reflux in ethanol to form the thiazole core .
Acetamide Coupling: Introduce the cyclopentyl group via peptide coupling reagents (e.g., EDC/HOBt) between the thiazole intermediate and cyclopentylamine .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>98%) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR to confirm substituent positions (e.g., thiazole C-4 proton at δ 7.2–7.5 ppm; cyclopentyl CH2 at δ 1.5–2.0 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 415.12) .
- X-ray Diffraction: For crystalline samples, use SHELXL for structure refinement to resolve bond lengths/angles and confirm stereochemistry .
Basic: How can researchers assess the biological activity of this compound?
Methodological Answer:
- In Vitro Assays: Screen for β3-adrenoceptor agonism (using CHO-K1 cells expressing human β3-AR) and measure cAMP production via ELISA .
- Selectivity Profiling: Test against related receptors (β1/β2-AR) to confirm specificity .
- Dose-Response Curves: Use GraphPad Prism to calculate EC50 values; compare with mirabegron (a structural analog) for potency benchmarking .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s structure?
Methodological Answer:
- Crystal Growth: Optimize conditions (e.g., slow evaporation from DMSO/water) to obtain diffraction-quality crystals .
- Data Collection: Use a synchrotron source (λ = 0.9 Å) for high-resolution data. Process with SHELX suite (SHELXD for phase solution, SHELXL for refinement) .
- Hydrogen Bonding Analysis: Apply Etter’s graph-set theory to identify motifs (e.g., N–H···O interactions between acetamide and thiazole groups) .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation: Modify the cyclopentyl group to cyclohexyl or aryl groups; assess impact on receptor binding via molecular docking (AutoDock Vina) .
- Bioisosteric Replacement: Replace the thiazole ring with oxazole or pyridine; evaluate metabolic stability using liver microsome assays .
- Pharmacophore Mapping: Overlay with mirabegron to identify critical residues (e.g., hydrogen bond donors in the acetamide moiety) .
Advanced: How to address contradictions in pharmacological data across studies?
Methodological Answer:
- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .
- Metabolite Interference: Use LC-MS to identify degradation products in cell media; compare with fresh vs. aged compound samples .
- Species Specificity: Validate findings in multiple models (e.g., human vs. rat β3-AR isoforms) .
Advanced: How to analyze hydrogen bonding patterns in the solid state?
Methodological Answer:
- Single-Crystal Analysis: Use Mercury software to generate hydrogen bond tables (donor-acceptor distances < 3.0 Å, angles > 120°) .
- Graph-Set Notation: Classify motifs (e.g., R22(8) rings from N–H···S interactions) to predict packing stability .
Advanced: What stability challenges arise during formulation studies?
Methodological Answer:
- pH-Dependent Degradation: Perform accelerated stability testing (40°C/75% RH) in buffers (pH 1–9); monitor via HPLC for hydrolysis of the acetamide group .
- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and quantify photodegradants using LC-MS .
Advanced: How can computational modeling predict metabolic pathways?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites prone to CYP450 oxidation (e.g., thiazole sulfur) .
- ADMET Prediction: Use SwissADME to estimate BBB permeability (e.g., compare with mirabegron’s logP = 1.9) .
Advanced: What in vivo models are suitable for toxicity profiling?
Methodological Answer:
- Rodent Models: Administer doses (1–50 mg/kg) to Sprague-Dawley rats; monitor liver enzymes (ALT/AST) and renal function (creatinine) .
- Tissue Distribution: Use radiolabeled compound (14C-acetamide) and autoradiography to track accumulation in bladder vs. brain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
